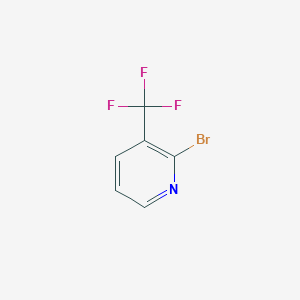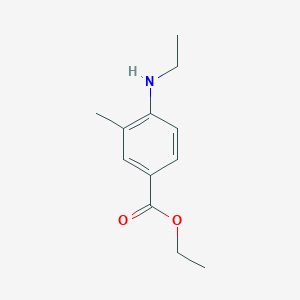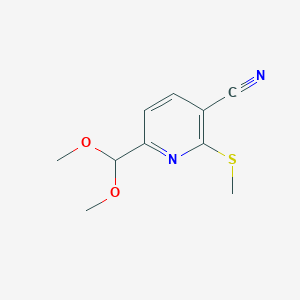![molecular formula C19H31N3O6 B070604 [2-[[heptyl(methyl)amino]methyl]pyridin-3-yl] N,N-dimethylcarbamate;oxalic acid CAS No. 169128-39-6](/img/structure/B70604.png)
[2-[[heptyl(methyl)amino]methyl]pyridin-3-yl] N,N-dimethylcarbamate;oxalic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[2-[[heptyl(methyl)amino]methyl]pyridin-3-yl] N,N-dimethylcarbamate;oxalic acid is a complex organic compound with a unique structure that includes a pyridine ring, a heptylmethylamino group, and a carbamate ester
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, dimethyl-, 2-((heptylmethylamino)methyl)-3-pyridinyl ester, ethanedioate (1:1) typically involves multiple steps. One common method includes the reaction of dimethylcarbamoyl chloride with 2-((heptylmethylamino)methyl)-3-pyridinol in the presence of a base such as triethylamine. The resulting product is then treated with ethanedioic acid to form the ethanedioate salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
[2-[[heptyl(methyl)amino]methyl]pyridin-3-yl] N,N-dimethylcarbamate;oxalic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
Oxidation: Products may include oxidized derivatives of the pyridine ring.
Reduction: Reduced forms of the carbamate ester.
Substitution: Various substituted pyridine derivatives.
科学研究应用
[2-[[heptyl(methyl)amino]methyl]pyridin-3-yl] N,N-dimethylcarbamate;oxalic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of carbamic acid, dimethyl-, 2-((heptylmethylamino)methyl)-3-pyridinyl ester, ethanedioate (1:1) involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
Carbamic acid, methyl ester: A simpler carbamate ester with different properties and applications.
Carbamic acid, N-[2-[bis(2-pyridinylmethyl)amino]ethyl]-, 1,1-dimethylethyl ester: Another complex carbamate with a different substitution pattern.
Uniqueness
[2-[[heptyl(methyl)amino]methyl]pyridin-3-yl] N,N-dimethylcarbamate;oxalic acid is unique due to its specific structure, which imparts distinct chemical and biological properties. Its combination of a pyridine ring, heptylmethylamino group, and carbamate ester makes it a versatile compound with diverse applications.
属性
CAS 编号 |
169128-39-6 |
|---|---|
分子式 |
C19H31N3O6 |
分子量 |
397.5 g/mol |
IUPAC 名称 |
[2-[[heptyl(methyl)amino]methyl]pyridin-3-yl] N,N-dimethylcarbamate;oxalic acid |
InChI |
InChI=1S/C17H29N3O2.C2H2O4/c1-5-6-7-8-9-13-20(4)14-15-16(11-10-12-18-15)22-17(21)19(2)3;3-1(4)2(5)6/h10-12H,5-9,13-14H2,1-4H3;(H,3,4)(H,5,6) |
InChI 键 |
JMKRQHVGYJTIHL-UHFFFAOYSA-N |
SMILES |
CCCCCCCN(C)CC1=C(C=CC=N1)OC(=O)N(C)C.C(=O)(C(=O)O)O |
规范 SMILES |
CCCCCCCN(C)CC1=C(C=CC=N1)OC(=O)N(C)C.C(=O)(C(=O)O)O |
Key on ui other cas no. |
169128-39-6 |
同义词 |
2-((Heptylmethylamino)methyl)-3-pyridinyl dimethylcarbamate ethanedioa te (1:1) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


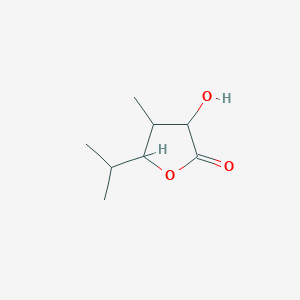
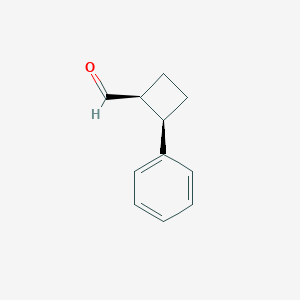
![1-Chloropyrido[3,4-d]pyridazine](/img/structure/B70527.png)
![[4-(1-methyl-1H-pyrazol-3-yl)phenyl]methanol](/img/structure/B70528.png)
![[1,4'-Bipiperidin]-2-one](/img/structure/B70529.png)
![2-[(4-Methylphenyl)Thio]Pyridine-3-Carbonyl Chloride](/img/structure/B70532.png)
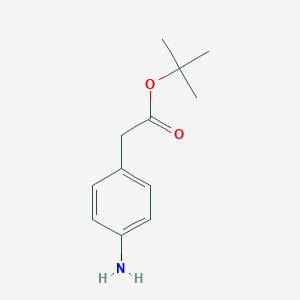
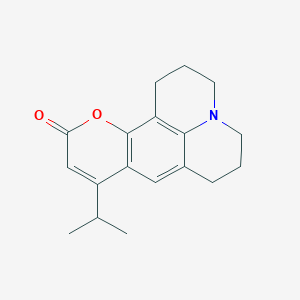
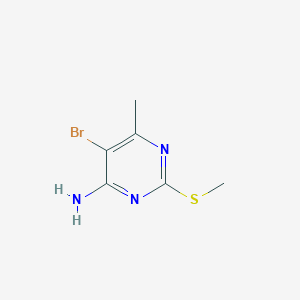
![Carbamic acid, [(1R)-1-(hydroxymethyl)-3-butenyl]-, 1,1-dimethylethyl ester](/img/structure/B70541.png)
